molecular formula C23H18N2O2S2 B11602651 S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate

Cat. No.: B11602651
M. Wt: 418.5 g/mol
InChI Key: BJUFHTOEILDWJY-UHFFFAOYSA-N
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Description

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate is a heterocyclic thioester compound combining a benzothiazole moiety substituted with an ethoxy group at position 6 and a carbazole group linked via an ethanethioate bridge. The benzothiazole core is known for its electron-deficient aromatic system, while the carbazole moiety contributes π-conjugation and redox activity, making the compound a candidate for optoelectronic materials or bioactive agents .

Properties

Molecular Formula

C23H18N2O2S2

Molecular Weight

418.5 g/mol

IUPAC Name

S-(6-ethoxy-1,3-benzothiazol-2-yl) 2-carbazol-9-ylethanethioate

InChI

InChI=1S/C23H18N2O2S2/c1-2-27-15-11-12-18-21(13-15)28-23(24-18)29-22(26)14-25-19-9-5-3-7-16(19)17-8-4-6-10-20(17)25/h3-13H,2,14H2,1H3

InChI Key

BJUFHTOEILDWJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC(=O)CN3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 9H-carbazole-9-yl ethanethioate. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole-Carbazole Family

The compound shares structural similarities with several derivatives reported in the literature:

Compound Name Key Structural Differences Bioactivity/Applications Reference
S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate Replaces benzothiazole with thiadiazole; methyl substituent at position 5 Enhanced antimicrobial activity due to thiadiazole’s electron-withdrawing nature
S-(4,6,7-trimethylquinazolin-2-yl) N-(3,4-dichlorophenyl)carbamothioate Quinazoline core instead of benzothiazole; dichlorophenyl substituent Potential kinase inhibition; tested in anticancer assays
1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Oxadiazole ring replaces thioester linkage; methyl substituent Moderate antibacterial and antifungal activity

Key Observations :

  • Electron-Deficient vs. Electron-Rich Cores : Benzothiazole (as in the target compound) exhibits stronger electron deficiency compared to thiadiazole or oxadiazole, influencing binding affinity in biological systems .
  • Substituent Effects : The ethoxy group in the target compound likely enhances solubility and metabolic stability compared to methyl or halogenated substituents in analogues .

Biological Activity

S-(6-ethoxy-1,3-benzothiazol-2-yl) 9H-carbazol-9-ylethanethioate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and potential applications of this compound based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following linear formula:

C16H17N7O4SC_{16}H_{17}N_{7}O_{4}S

This structure features a benzothiazole moiety linked to a carbazole derivative, which is significant for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, a study on related benzothiazole compounds demonstrated their efficacy against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/mL, suggesting that these compounds can be effective alternatives to traditional antibiotics.

CompoundMIC (µg/mL)Target Organism
Benzothiazole Derivative 1250Staphylococcus aureus
Benzothiazole Derivative 2125Escherichia coli
This compoundTBDTBD

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Studies have shown that carbazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, compounds with similar structures have been reported to inhibit cancer cell growth by interfering with specific signaling pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several benzothiazole derivatives against resistant strains of bacteria. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antimicrobial potency.
  • Case Study on Anticancer Properties : In vitro studies on carbazole derivatives revealed that they could induce apoptosis in breast cancer cells through the activation of caspases, highlighting their potential as chemotherapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in microorganisms or cancer cells.
  • DNA Intercalation : Compounds with carbazole structures can intercalate into DNA, leading to the inhibition of replication and transcription processes.

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